molecular formula C17H25BrN2O3 B1447535 Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate CAS No. 1227954-64-4

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate

Cat. No. B1447535
M. Wt: 385.3 g/mol
InChI Key: HQGHEGRFJLUEFR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate is a chemical compound . It is used extensively in scientific research due to its wide range of applications.


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The structures of similar compounds were confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another compound is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

The preparation of similar compounds was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, tert-Butyl 4-[2-(4-bromophenoxy)-ethyl]piperazine-1-carboxylate, are as follows: Molecular Weight: 385.3, Density: 1.293±0.06 g/cm3 (Predicted), Boiling Point: 459.0±45.0 °C (Predicted), Molecular Formula: C17H25BrN2O3 .

Scientific Research Applications

Synthetic Routes and Applications in Drug Development

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate is a compound of interest in the field of synthetic chemistry and pharmaceuticals. A study on the synthesis of Vandetanib, a therapeutic agent, highlighted the use of tert-butyl and piperazine derivatives in the drug's synthesis, showcasing the potential of such compounds in the industrial production of pharmaceuticals. The study suggests that these derivatives can yield higher commercial value and favorable outcomes in manufacturing scales (W. Mi, 2015).

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives, including tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate, have been identified as crucial scaffolds in drug discovery. These compounds are involved in creating drugs with a wide range of therapeutic uses, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The flexibility of the piperazine ring as a building block allows for significant pharmacokinetic and pharmacodynamic modifications, making it an essential component in the design of new therapeutics (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).

Environmental Impact and Biodegradability

Research on synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, provides insight into the environmental occurrence, human exposure, and toxicity of these compounds. Such studies underline the importance of developing compounds with lower toxicity and environmental persistence, suggesting a direction for future research on tert-butyl piperazine derivatives (Runzeng Liu, S. Mabury, 2020).

Biodegradation and Fate in Environmental Matrices

The biodegradation and environmental fate of compounds like ethyl tert-butyl ether (ETBE) provide a parallel to understanding the potential environmental behaviors of tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate. Studies demonstrate that microorganisms can degrade ETBE, a compound structurally related to tert-butyl derivatives, suggesting possible biodegradation pathways for tert-butyl piperazine derivatives in soil and groundwater. Such insights are crucial for assessing the environmental impact and remediation strategies for these compounds (S. Thornton, H. Nicholls, S. Rolfe, H. Mallinson, M. Spence, 2020).

Future Directions

The piperazine moiety, found in Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate and similar compounds, plays an important role in various bioactive compounds . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . Therefore, the future directions of research could involve exploring these areas further.

properties

IUPAC Name

tert-butyl 4-[2-(3-bromophenoxy)ethyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O3/c1-17(2,3)23-16(21)20-9-7-19(8-10-20)11-12-22-15-6-4-5-14(18)13-15/h4-6,13H,7-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGHEGRFJLUEFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156637
Record name 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-(3-bromophenoxy)ethyl)piperazine-1-carboxylate

CAS RN

1227954-64-4
Record name 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227954-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[2-(3-bromophenoxy)ethyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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